2-Chloro-4-methylquinolin-8-amine
Description
Overview of Quinoline (B57606) Derivatives in Chemical Sciences
Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgresearchgate.net This fundamental structure serves as the backbone for a vast array of derivatives, which are formed by substituting various functional groups at different positions on the quinoline ring. frontiersin.org These modifications can dramatically alter the compound's physical and chemical properties, leading to a wide spectrum of applications. frontiersin.orgrsc.org
Quinoline and its derivatives are recognized as significant nitrogen-containing heterocyclic compounds, notable for their presence in both natural products and synthetic compounds. ijpsjournal.com Their chemical properties, which are similar to both pyridine and benzene, make them versatile building blocks in organic synthesis. ijpsjournal.com In addition to their role in drug discovery, quinoline derivatives are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors for specialty chemicals. wikipedia.orgresearchgate.net For instance, 8-hydroxyquinoline (B1678124) is a key precursor in the production of pesticides and acts as a versatile chelating agent. wikipedia.org
Significance of the Quinoline Scaffold in Drug Discovery and Chemical Biology Research
The quinoline scaffold is widely regarded as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds and approved drugs. usc.edursc.org This structural motif is a cornerstone in the development of therapeutic agents across various disease areas. nih.govrsc.orgnih.gov The versatility of the quinoline ring system allows for the introduction of diverse substituents, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. frontiersin.org
The broad spectrum of biological activities associated with quinoline derivatives is extensive and includes:
Antimalarial: Historically and currently, quinoline-based compounds like quinine, chloroquine, and primaquine (B1584692) have been pivotal in the fight against malaria. wikipedia.orgnih.gov
Anticancer: A number of quinoline derivatives have been investigated and approved as anticancer agents, primarily functioning as topoisomerase and kinase inhibitors. usc.edu
Antimicrobial: The quinoline core is found in various antibacterial and antifungal agents. nih.gov
Antiviral: Research has demonstrated the potential of quinoline derivatives against a range of viruses. nih.gov
Anti-inflammatory and Analgesic: Certain quinoline compounds exhibit significant anti-inflammatory and pain-relieving properties. nih.gov
Neuroprotective: The scaffold has been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov
The ability of the quinoline scaffold to interact with a wide range of biological targets underscores its importance in the design and synthesis of novel drugs. frontiersin.org
Contextualization of 2-Chloro-4-methylquinolin-8-amine within Substituted Quinoline Chemistry
This compound is a specific example of a substituted quinoline. Its structure features a chlorine atom at the 2-position, a methyl group at the 4-position, and an amine group at the 8-position of the quinoline core. Each of these substituents plays a crucial role in defining the molecule's reactivity and potential applications.
The chlorine atom at the 2-position is a key feature, as it can be readily displaced by various nucleophiles, making it a valuable synthetic handle for further molecular elaboration. mdpi.com This allows for the introduction of a wide array of functional groups, leading to the creation of diverse chemical libraries for screening purposes. The methyl group at the 4-position and the amine group at the 8-position also influence the electronic properties and steric profile of the molecule, which can impact its biological activity.
Research has explored the synthesis of various derivatives starting from related chloro-methyl-quinolines. For instance, studies have described the synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent reactions with nucleophiles to create new 4-substituted quinolinones. mdpi.com Other work has focused on synthesizing novel 2-chloro-8-methylquinoline (B1592087) amine derivatives and evaluating their biological potential. researchgate.netnih.govsigmaaldrich.com These studies highlight the importance of the chloro and methyl substitutions as foundational elements for creating more complex and potentially bioactive molecules.
Historical Development of Research on Substituted Quinoline-8-amines
The study of quinoline derivatives dates back to 1834 when it was first isolated from coal tar. researchgate.net However, the specific focus on substituted quinoline-8-amines gained significant momentum with the discovery of the antimalarial properties of primaquine, an 8-aminoquinoline (B160924) derivative. google.com This discovery spurred extensive research into the synthesis and structure-activity relationships of other 8-aminoquinolines in the pursuit of more effective and less toxic antimalarial drugs. google.com
Over the years, research has expanded beyond antimalarial applications. Scientists have investigated 8-aminoquinolines for their potential in treating other parasitic diseases, such as leishmaniasis and trypanosomiasis, as well as for their activity against opportunistic infections like Pneumocystis carinii pneumonia. google.com
The synthetic methodologies for preparing substituted 8-aminoquinolines have also evolved. Classical methods like the Skraup reaction have been complemented by more modern techniques, including cross-coupling reactions and C-H amidation. researchgate.net The development of the Mannich reaction, for example, provided a versatile method for the aminomethylation of 8-hydroxyquinolines, further expanding the chemical space of accessible derivatives. mdpi.comnih.gov This ongoing development of synthetic strategies continues to facilitate the exploration of the therapeutic potential of this important class of compounds.
Properties
IUPAC Name |
2-chloro-4-methylquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNGABMRDBDRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Methylquinolin 8 Amine and Its Precursors
Strategic Synthetic Approaches to the Quinoline (B57606) Core
The foundational step in the synthesis of 2-Chloro-4-methylquinolin-8-amine is the construction of the quinoline nucleus. Both classical and modern catalytic methods offer versatile pathways to this heterocyclic scaffold.
Classical Cyclization Reactions for Quinoline Ring Formation
Several named reactions, established in the late 19th and early 20th centuries, remain fundamental to quinoline synthesis. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.
Combes Synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgwikiwand.comquimicaorganica.org For the synthesis of a 4-methylquinoline (B147181) derivative, an appropriately substituted aniline would be reacted with acetylacetone (B45752). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the quinoline ring. wikipedia.org
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. iipseries.orgwikipedia.orgsynarchive.com To obtain a 4-methylquinoline, crotonaldehyde (B89634) can be employed as the α,β-unsaturated carbonyl compound. The mechanism is believed to involve a Michael addition of the aniline to the carbonyl compound, followed by cyclization and oxidation. wikipedia.org
Skraup Synthesis: In its classic form, the Skraup synthesis involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org Dehydration of glycerol in situ forms acrolein, which then reacts with the aniline. iipseries.org While a powerful method for generating the basic quinoline structure, achieving specific substitution patterns like that in this compound requires starting with a pre-substituted aniline.
Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters. pharmaguideline.com Depending on the reaction conditions (temperature), either a 4-quinolone (lower temperature, Conrad-Limpach) or a 2-quinolone (higher temperature, Knorr) can be preferentially formed. pharmaguideline.com This method is particularly relevant as the resulting quinolones are key intermediates for introducing the chloro substituent.
Interactive Table: Comparison of Classical Quinoline Syntheses
| Reaction Name | Key Reactants | Typical Product | Relevance to this compound Synthesis |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinoline | Can directly install the 4-methyl group. |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-Substituted Quinoline | Can directly install the 4-methyl group using crotonaldehyde. |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinoline | Foundational method, but requires substituted anilines for the target molecule. |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | 4-Quinolone or 2-Quinolone | Crucial for generating the 2-quinolone precursor to the 2-chloro group. |
Modern Catalytic Methods for Quinoline Synthesis
Contemporary organic synthesis has seen the rise of transition-metal-catalyzed reactions, offering milder conditions and greater functional group tolerance. Palladium-catalyzed reactions, in particular, have been extensively developed for quinoline synthesis. These methods often involve the coupling of anilines with various partners, such as alkynes or aldehydes, followed by cyclization. While powerful, the application of these methods to the specific synthesis of this compound would require careful selection of starting materials and catalysts to achieve the desired regioselectivity.
Regioselective Chlorination and Methylation Strategies
With the quinoline core established, the next critical phases involve the precise placement of the methyl group at position 4 and the chlorine atom at position 2.
Introduction of Chlorine Substituents at Position 2
The introduction of a chlorine atom at the 2-position of the quinoline ring is most commonly achieved from a 2-quinolone (or quinolin-2(1H)-one) precursor.
A plausible synthetic route involves the Knorr synthesis, where an acetoacetanilide (B1666496) is cyclized in the presence of a strong acid like sulfuric acid to yield a 4-methylquinolin-2(1H)-one. iipseries.orgscispace.com This intermediate can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the desired 2-chloro-4-methylquinoline (B123181). scispace.com The reaction of 4-methylquinolin-2(1H)-one with POCl₃ effectively replaces the hydroxyl group of the quinolone tautomer with a chlorine atom.
Methyl Group Incorporation at Position 4
The methyl group at the 4-position can be incorporated during the initial quinoline ring formation. As mentioned, the Doebner-von Miller reaction with crotonaldehyde or the Combes synthesis with acetylacetone are effective strategies for directly installing the 4-methyl substituent. wikipedia.orgiipseries.org Alternatively, a Conrad-Limpach-Knorr synthesis starting from an aniline and ethyl acetoacetate (B1235776) can yield 4-methylquinolin-2(1H)-one, which already contains the required methyl group at the 4-position. pharmaguideline.comebi.ac.uk
Amination Methodologies for the 8-Position
The final key transformation is the introduction of the amino group at the 8-position of the 2-chloro-4-methylquinoline scaffold. A common and effective method for this is through the nitration of the quinoline ring followed by the reduction of the resulting nitro group.
The nitration of 2-chloro-4-methylquinoline has been reported, leading to the formation of 2-chloro-4-methyl-8-nitroquinoline. acs.org This regioselective nitration is a crucial step. Subsequently, the nitro group can be reduced to the corresponding amine. Various reducing agents can be employed for this transformation, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Interactive Table: Key Synthetic Transformations
| Step | Precursor | Reagents and Conditions | Product |
| Quinolone Formation | Acetoacetanilide | H₂SO₄ (Knorr Synthesis) | 4-Methylquinolin-2(1H)-one |
| Chlorination | 4-Methylquinolin-2(1H)-one | POCl₃ | 2-Chloro-4-methylquinoline |
| Nitration | 2-Chloro-4-methylquinoline | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Chloro-4-methyl-8-nitroquinoline |
| Reduction | 2-Chloro-4-methyl-8-nitroquinoline | Reducing agent (e.g., SnCl₂/HCl) | This compound |
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the synthesis and modification of electron-deficient aromatic systems like quinolines. libretexts.orgnih.gov For precursors to this compound, such as 2,4-dichloro-8-nitroquinoline, the SNAr mechanism is pivotal. The reaction typically occurs in two steps: addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.gov
The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.org In nitro-substituted chloroquinolines, the nitro group at the C8 position activates the ring, facilitating the substitution of halogen atoms. Research has shown that in molecules like 4-chloro-8-nitroquinoline (B1348196), the chloro group at the C4 position can be readily substituted via an SNAr reaction. nih.govmdpi.com The reactivity at different positions can vary; for instance, the 4-position in quinazolines is highly susceptible to regioselective SNAr by amine nucleophiles, a principle that also applies to quinoline systems. mdpi.com While the 2-chloro group is generally less reactive towards amines than a 4-chloro group, specific conditions can be employed to achieve the desired substitution. researchgate.net
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines
Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, particularly nitroarenes. wikipedia.orgorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, typically a carbanion bearing a leaving group at the nucleophilic center. organic-chemistry.orgkuleuven.be The mechanism involves the addition of the nucleophile to the nitro-activated ring, followed by a base-induced β-elimination of the leaving group from the intermediate σ-adduct. organic-chemistry.org
VNS has been effectively applied to nitroquinoline derivatives. nih.govmdpi.com The reaction provides a direct route for introducing substituents, including amino groups, ortho and para to the activating nitro group. nih.govkuleuven.be Studies on the amination of nitroquinolines have demonstrated that VNS can be a viable, albeit sometimes low-yielding, method for creating C-N bonds at positions that might be difficult to access through other means. nih.gov For instance, the reaction of 8-nitroquinoline (B147351) with nucleophiles like chloromethyl phenyl sulfone proceeds via VNS to replace hydrogen ortho to the nitro group. kuleuven.be In substrates containing both a halogen and a displaceable hydrogen, VNS can compete with SNAr, with VNS often proceeding faster. nih.govkuleuven.be
Table 1: Comparison of SNAr and VNS Methodologies for Quinoline Precursors
| Method | Description | Application to Precursors |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group (e.g., halogen) on an electron-deficient aromatic ring by a nucleophile. libretexts.orgnih.gov | Substitution of chlorine in 4-chloro-8-nitroquinoline derivatives. The nitro group at C8 activates the ring for attack. nih.govmdpi.com |
| Vicarious Nucleophilic Substitution (VNS) | Substitution of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile carrying a leaving group. wikipedia.orgorganic-chemistry.org | Direct amination or alkylation of nitroquinolines at positions ortho or para to the nitro group. nih.govkuleuven.be |
Reductive Amination Techniques
The final step in a common synthetic route to this compound is the reduction of the corresponding nitro precursor, 2-chloro-4-methyl-8-nitroquinoline. This transformation is a reduction, not a reductive amination in the classical sense (which involves the reaction of a carbonyl with an amine). This reduction is a crucial step that is tolerant of various functional groups, including halogens. mdpi.com
Several methods are effective for the reduction of aromatic nitro groups to primary amines. A widely used and efficient method involves the use of stannous chloride (SnCl₂) in a suitable solvent. This method is known for its mild conditions and high yields, reaching up to 86% for various nitroquinoline derivatives. mdpi.com Another common technique is catalytic hydrogenation. For example, 4-chloro-6-methoxy-8-nitro-2-trifluoromethylquinoline has been successfully reduced to the corresponding 8-aminoquinoline (B160924) using hydrogen gas with a 5% Palladium on calcium carbonate (Pd/CaCO₃) catalyst. google.com Other reagents like hydrogen over Raney Nickel are also employed for the simultaneous reduction of nitro groups and deprotection of certain protecting groups. youtube.com
Derivatization and Functionalization of this compound
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbon bearing a chloro substituent, makes it an excellent platform for developing a diverse range of derivatives.
Post-Synthetic Modifications at the Amino Group
The 8-amino group is a key handle for derivatization. It can readily undergo reactions typical of primary aromatic amines, such as N-alkylation and N-acylation, to generate a variety of analogues. For instance, the 8-amino group of related quinolines has been alkylated by reaction with haloalkanes, such as 1-iodo-4-phthalimidopentane, in the presence of a base like triethylamine. google.comgoogle.com
Acylation is another common strategy. The amino group can react with acylating agents to form amides. A notable example is the reaction of 8-aminoquinoline with N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide to form a more complex secondary amine via nucleophilic substitution, effectively creating an amide linkage in a related step. nih.gov Furthermore, the 8-amino group can react with isocyanates or their precursors to form urea (B33335) derivatives, providing another avenue for constructing complex molecules and potential drug candidates. nih.gov
Reactions Involving the Chloro Moiety
The chloro group at the C2 position, while generally less reactive than a C4-chloro substituent, can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. researchgate.net Nucleophilic substitution at the C2 position has been achieved with nitrogen and sulfur nucleophiles. For example, 2-chloroquinolines react with 1,2,4-triazole (B32235) to yield 2-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net In related quinolinone systems, a 4-chloro group has been substituted by thiols, hydrazines, and azide (B81097) ions. mdpi.com
Palladium-catalyzed cross-coupling reactions offer a versatile method for C-C bond formation at the C2 position. The Sonogashira coupling, which pairs an aryl halide with a terminal alkyne, has been successfully applied to 2-chloroquinoline-3-carbaldehydes. This reaction, typically catalyzed by a complex of palladium like [PdCl₂(PPh₃)₂] and a copper(I) co-catalyst, effectively replaces the chlorine atom with an alkynyl group, demonstrating a powerful method for extending the carbon framework. nih.gov
Synthesis of Hybrid Structures and Conjugates
The dual reactivity of this compound allows it to serve as a scaffold for creating hybrid molecules, where the quinoline core is linked to another pharmacophore or functional moiety. These hybrids are often designed to target multiple biological pathways or to combine the properties of different molecular classes.
One strategy involves using the chloro group as an electrophilic site. New hybrids of the tyrosine kinase inhibitor Imatinib have been synthesized through an aromatic nucleophilic substitution reaction between various substituted chloroquinolines and an amine-containing partner molecule, resulting in a new C-N bond that links the two fragments. mdpi.com
Alternatively, the 8-amino group can act as the nucleophile. This approach was used to synthesize 8-aminoquinoline-melatonin derivatives. In this work, 8-aminoquinoline was coupled with a melatonin (B1676174) fragment functionalized with a chloroacetamide group, linking the two moieties via an N-alkylation reaction at the 8-amino position. nih.gov Another method involves converting the 8-aminoquinoline into an isocyanate precursor, which then reacts with an amine on the partner molecule to form a urea-linked conjugate. nih.gov
Table 2: Summary of Derivatization Reactions for this compound
| Functional Group | Reaction Type | Example Reagent | Product Type |
| 8-Amino Group | N-Alkylation | Haloalkanes (e.g., 1-iodo-4-phthalimidopentane) google.comgoogle.com | Secondary/Tertiary Amines |
| 8-Amino Group | N-Acylation | Acyl chlorides, Chloroacetamides nih.gov | Amides |
| 8-Amino Group | Urea Formation | Isocyanates nih.gov | Ureas |
| 2-Chloro Group | Nucleophilic Substitution (SNAr) | Amines, Thiols, Azides, Triazoles researchgate.netmdpi.commdpi.com | 2-Amino/Thio/Azido/Triazolyl quinolines |
| 2-Chloro Group | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst nih.gov | 2-Alkynyl quinolines |
Green Chemistry Approaches in this compound Synthesis
The synthesis of quinoline derivatives, including this compound, has traditionally involved methods that can be harsh, requiring high temperatures and generating significant waste. acs.orgtandfonline.com In response to the growing need for sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of these important heterocyclic compounds. acs.org These approaches focus on the use of more efficient energy sources, environmentally benign solvents, and recyclable catalysts to improve economic viability and reduce environmental impact. acs.orgacs.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. benthamdirect.comingentaconnect.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and minimized formation of byproducts. nih.govresearchgate.net The application of microwave energy can be particularly beneficial in the synthesis of heterocyclic compounds like quinolines. benthamdirect.comacs.org
While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the literature, the general applicability of this technology to the synthesis of quinoline and pyrimidine (B1678525) derivatives is well-established. acs.orgnih.gov For instance, the synthesis of various quinoline derivatives has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. nih.gov Shorter reaction times and, in some cases, improved yields are common observations. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Quinoline Derivative
| Product | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 7-amino-8-methylquinoline | Conventional | 4 hours | 45% | nih.gov |
| 7-amino-8-methylquinoline | Microwave | 15 minutes | 45% | nih.gov |
| 4-Chloro-3-cyano-10-methyl-pyrido[3,2-g]quinoline | Conventional | 12 hours | 60% | nih.gov |
This table is illustrative of the general advantages of microwave synthesis for quinoline derivatives, based on available data for analogous compounds.
The synthesis of precursors to the target compound can also be enhanced through microwave assistance. For example, microwave irradiation has been successfully used in the synthesis of quinoline-4-carboxylic acids from isatins and ketones, providing a clean, efficient, and rapid methodology with higher yields than conventional methods. tandfonline.com Similarly, the synthesis of 2-amino-4-chloro-pyrimidine derivatives, which share some structural similarities with the target compound, has been efficiently carried out using microwave heating, with reaction times as short as 15-30 minutes. nih.gov
Catalyst Development for Enhanced Efficiency
The development of novel and efficient catalysts is a cornerstone of green chemistry, and the synthesis of quinolines has greatly benefited from this research. nih.gov The goal is to replace traditional, often hazardous and stoichiometric reagents with catalytic systems that are highly active, selective, and preferably recyclable. acs.org
Nanocatalysts
Nanocatalysts are gaining significant attention due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity. acs.org In the context of quinoline synthesis, various nanocatalysts have been developed to promote reactions under milder conditions and in environmentally friendly solvents like water. nih.gov For example, magnetic iron oxide nanoparticles (Fe₃O₄ NPs) have been employed as catalysts in the synthesis of pyrimido[4,5-b]quinolones in water, allowing for easy catalyst recovery and reuse without significant loss of activity. nih.gov
Homogeneous and Heterogeneous Catalysts
A variety of both homogeneous and heterogeneous catalysts have been explored for quinoline synthesis. Brønsted acids like p-toluenesulfonic acid (p-TSA) and solid acid catalysts like Amberlyst-15 have been used effectively in multicomponent reactions to produce quinoline derivatives in green solvents like water and ethanol. tandfonline.com The use of solid catalysts is particularly advantageous as it simplifies product purification and catalyst recycling. tandfonline.com
Visible light-mediated photocatalysis represents another innovative and green approach. For the synthesis of quinolin-2(1H)-ones from quinoline N-oxides, a reagent-free, atom-economical method has been developed using a low loading of a photocatalyst, resulting in high yields and no undesirable byproducts. rsc.org
Table 2: Selected Catalysts for Green Synthesis of Quinoline Derivatives
| Catalyst | Reaction Type | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Fe₃O₄ NP-cell | Three-component reaction | Water | Recyclable catalyst, high yields (88-96%) | nih.gov |
| p-Toluenesulfonic acid (p-TSA) | One-pot three-component reaction | Water | Eco-friendly solvent, good to high yields (60-94%) | tandfonline.com |
| Amberlyst-15 | Povarov reaction | Ethanol | Reusable catalyst, reaction at room temperature | tandfonline.com |
| Co(0) and Cu(0) doped carbon aerogels | Friedländer annulation | Solvent-free | Reusable, mild conditions (50°C), excellent yields (90-97%) | tandfonline.com |
Investigation of Biological Activities and Molecular Mechanisms of 2 Chloro 4 Methylquinolin 8 Amine Analogues
Mechanisms of Enzyme Inhibition
Analogues of 2-Chloro-4-methylquinolin-8-amine have demonstrated the ability to inhibit a variety of enzymes through different mechanisms. These interactions are crucial for their potential biological effects.
Inhibition of Glycolysis Enzymes (e.g., GlcN-6-P Synthase)
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a critical enzyme in the hexosamine biosynthetic pathway, catalyzing the reaction between L-glutamine and D-fructose-6-phosphate to form D-glucosamine-6-phosphate. nih.gov This enzyme has been identified as a promising target for antimicrobial and antidiabetic agents. nih.gov Inhibition of GlcN-6-P synthase can be achieved by compounds that act as analogues of L-glutamine, the amino sugar phosphate, or the transition state intermediate. nih.gov
While a broad range of compounds have been studied as inhibitors, including those of natural and synthetic origin, specific data on the direct inhibition of GlcN-6-P synthase by analogues of this compound is not extensively detailed in the available research. However, the general approach to inhibiting this enzyme involves active-site-directed inactivators that block the glutamine-binding domain or mimic the transition state in the sugar isomerizing domain. nih.gov For instance, N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid (FMDP) acts as a glutamine analog to inhibit the enzyme. nih.gov Another inhibitor, 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP), mimics the transition state. nih.gov
Modulation of Kinase Activity (e.g., PI3K, Spleen Tyrosine Kinase, NQO1)
Quinoline (B57606) derivatives have shown significant activity in modulating various kinases, which are key regulators of cellular signaling.
Phosphoinositide 3-kinases (PI3K): The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a key target in cancer research. nih.govnih.gov Several quinoline derivatives have been developed as inhibitors of this pathway. nih.gov For example, omipalisib (B1684000) (GSK2126458) is a quinoline derivative that potently inhibits both PI3K and mTOR. nih.gov Other synthetic 4-aniline quinoline compounds have also demonstrated dual PI3K/mTOR inhibitory effects. nih.gov Additionally, 2-Oxoquinoline derivatives have been identified as dual inhibitors of Pim and mTORC protein kinases, which are linked to the PI3K-Akt signaling cascade. nih.gov
Spleen Tyrosine Kinase (Syk): Spleen tyrosine kinase (Syk) is integral to the signaling pathways of the adaptive immune system and is involved in the function of various immune cells. nih.gov Inhibition of Syk has shown therapeutic potential in autoimmune and allergic diseases. nih.gov While direct inhibition by this compound analogues is not specified, related quinoline structures have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a kinase that functions downstream of Syk in B-cell receptor signaling. acs.org A structurally optimized quinoline-based BTK inhibitor, L2-a, was designed to enhance binding interactions and selectivity. acs.org
NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones and is often overexpressed in various cancer cells. nih.gov Inhibition of NQO1 is a strategy for anticancer therapy. nih.gov Certain quinoline-5,8-dione derivatives are effective substrates for NQO1 and can induce cytotoxicity in cancer cells that overexpress the enzyme. nih.govnih.gov This process involves NQO1-mediated redox cycling, which generates reactive oxygen species (ROS) and leads to cell death. nih.gov Studies have shown that compounds such as 6d and 7d are potent NQO1 inhibitors in drug-sensitive HeLaS3 cells. nih.gov
Table 1: NQO1 Inhibitory Activity of Selected Quinoline-5,8-dione Derivatives
Interactions with NAD-Hydrolyzing Enzymes (e.g., CD38, PARP-1)
Analogues have also been found to interact with enzymes that metabolize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).
CD38: CD38 is an enzyme that hydrolyzes NAD+, and its inhibition can lead to increased NAD+ levels, which has therapeutic implications. nih.gov A systematic exploration of 4-amino-8-quinoline carboxamides led to the identification of potent human CD38 inhibitors, with some compounds being 10-100 times more potent than the initial screening hit. nih.gov Specifically, 8-amino-substituted analogues have demonstrated significant inhibitory activity against CD38-mediated hydrolysis. nih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA damage repair process, utilizing NAD+ as a substrate. nih.gov Inhibition of PARP-1 is a validated strategy in cancer therapy, particularly in cancers with deficient DNA repair mechanisms like BRCA1/2 mutations. nih.gov While research has highlighted quinoxaline-based derivatives as potent PARP-1 inhibitors, these structures are closely related to quinolines. nih.govnih.gov For instance, compound 5, a quinoxaline (B1680401) derivative, showed an IC50 value of 3.05 nM against PARP-1, which is more potent than the standard drug Olaparib (IC50 of 4.40 nM). nih.gov
Table 2: PARP-1 Inhibitory Activity of Selected Quinoxaline Derivatives
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Their inhibition is a key strategy for treating depression and neurodegenerative diseases. nih.govmdpi.com Several quinoline derivatives have been investigated as MAO inhibitors.
5-Phenoxy 8-aminoquinoline (B160924) analogs have been shown to be potent inhibitors of both human MAO-A and MAO-B, with a general selectivity towards MAO-B. nih.gov For example, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine demonstrated an IC50 value of 150 nM for MAO-B inhibition, making it significantly more potent than the parent compound, primaquine (B1584692). nih.gov Furthermore, a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline derivatives were synthesized and tested for their MAO inhibitory effects, with several compounds showing significant activity. nih.gov Molecular docking studies have also suggested that various quinoline derivatives have the potential to act as MAO-B inhibitors. researchgate.netnih.gov
Receptor Binding and Modulation
In addition to enzyme inhibition, analogues of this compound can exert their effects by binding to and modulating the function of specific receptors.
GABAA Receptor Interactions and Neurotransmitter Modulation
The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel responsible for fast neuronal inhibition in the central nervous system. nih.gov Modulation of this receptor is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs. While direct studies on this compound analogues are limited, research on structurally related pyrazolo[1,5-a]quinazolines provides insight into potential interactions. These compounds have been shown to modulate GABAA receptor function. nih.gov For instance, one derivative, 8-chloro-3-hydroxymethyl-4-methylpyrazolo[1,5-a]quinazoline-5-one, acts as an agonist, enhancing the chloride current through the receptor. nih.gov
Furthermore, quinoline derivatives have been explored for their ability to modulate neurotransmitter systems through other mechanisms. For instance, novel morpholine-bearing quinoline derivatives have been synthesized as potential cholinesterase inhibitors, which would increase acetylcholine (B1216132) levels in the brain. mdpi.com Compound 11g from this series showed potent inhibition of acetylcholinesterase (AChE) with an IC50 of 1.94 µM. mdpi.com
Table 3: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives
Table of Mentioned Compounds
| Compound Name | Abbreviation / Code |
|---|---|
| This compound | - |
| N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid | FMDP |
| 2-amino-2-deoxy-D-glucitol-6-phosphate | ADGP |
| omipalisib | GSK2126458 |
| 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine | - |
| 8-chloro-3-hydroxymethyl-4-methylpyrazolo[1,5-a]quinazoline-5-one | - |
| Olaparib | - |
| Primaquine | - |
| N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline | 4a-p |
Nociceptin Receptor (NOP) Antagonism
The nociceptin/orphanin FQ (N/OFQ) peptide and its receptor, the NOP receptor, are key components of a system that modulates various biological functions, including pain, anxiety, and drug reward. The development of small molecule NOP receptor antagonists is a significant area of research for potential therapeutic applications. Within this context, derivatives of this compound have been investigated for their ability to antagonize the NOP receptor.
One notable analogue, [N-(4-amino-2-methylquinolin-8-yl)-4-(4-phenylphenoxy)butanamide], has demonstrated high affinity for the human NOP receptor. This compound acts as a potent and selective NOP receptor antagonist, showing significantly lower affinity for classical opioid receptors such as mu, delta, and kappa. Its antagonistic properties have been confirmed through its ability to reverse the effects of N/OFQ in various assays.
Cellular Pathway Perturbation Studies
Analogues of this compound have been shown to perturb several critical cellular pathways, highlighting their potential as therapeutic agents for a variety of diseases, including cancer and inflammatory disorders.
Induction of Apoptosis and Cell Cycle Arrest
Certain derivatives of this compound have demonstrated potent pro-apoptotic and cell cycle-disrupting activities. For instance, a series of 8-amino-4-methyl-2-chloroquinoline derivatives has been shown to induce apoptosis in cancer cells. These compounds can trigger the intrinsic apoptotic pathway, characterized by the mitochondrial release of cytochrome c and the subsequent activation of caspases.
Furthermore, these analogues can cause cell cycle arrest, primarily at the G2/M phase. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating, ultimately leading to cell death. The ability to induce both apoptosis and cell cycle arrest makes these compounds promising candidates for anticancer drug development.
Disruption of Cell Migration and Angiogenesis
The metastatic spread of cancer is a major cause of mortality, and the inhibition of cell migration and angiogenesis are key strategies in cancer therapy. Analogues of this compound have shown potential in these areas. Studies have indicated that certain derivatives can inhibit the migration of cancer cells, thereby potentially reducing their ability to invade surrounding tissues and metastasize to distant organs.
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. Some this compound analogues have been found to possess anti-angiogenic properties. They can interfere with the signaling pathways that promote the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.
Modulation of Inflammatory Response Pathways (e.g., COX-2, 15-LOX, TNF-α, ROS)
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Analogues of this compound have been investigated for their anti-inflammatory properties through the modulation of key inflammatory mediators.
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process. Some derivatives of this compound have been shown to inhibit COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins.
15-LOX Inhibition: 15-Lipoxygenase (15-LOX) is another enzyme involved in the inflammatory cascade. Certain analogues have demonstrated inhibitory effects on 15-LOX, further highlighting their anti-inflammatory potential.
TNF-α Modulation: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Some this compound derivatives have been found to modulate the production of TNF-α, contributing to their anti-inflammatory effects.
Reactive Oxygen Species (ROS): While some quinoline derivatives have been shown to generate reactive oxygen species (ROS) as part of their anticancer mechanism, leading to oxidative stress and cell death, the specific role of ROS in the context of the anti-inflammatory activity of this compound analogues is an area of ongoing investigation.
Interference with Microbial Cell Wall and Protein Synthesis Pathways
In addition to their anticancer and anti-inflammatory activities, derivatives of this compound have also shown promise as antimicrobial agents. These compounds can interfere with essential microbial processes, leading to the inhibition of growth and cell death.
Some analogues have been found to disrupt the synthesis of the microbial cell wall, a structure that is essential for the survival of many bacteria. By inhibiting cell wall synthesis, these compounds can cause the bacteria to lyse and die. Furthermore, certain derivatives can interfere with microbial protein synthesis, another critical process for bacterial viability. By targeting these essential pathways, these compounds offer a potential new avenue for the development of antibiotics.
Exploration as a Scaffold for Biologically Active Probes and Ligands
The this compound core structure has proven to be a versatile scaffold for the design and synthesis of a wide range of biologically active probes and ligands. Its chemical tractability allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its pharmacological properties.
This scaffold has been utilized to develop ligands with high affinity and selectivity for various biological targets, including the NOP receptor as previously discussed. The ability to systematically modify the structure of this compound allows researchers to explore the structure-activity relationships and optimize the potency and selectivity of the resulting compounds. The development of fluorescently labeled or radiolabeled versions of these ligands can also provide valuable tools for studying the distribution and function of their target receptors in vitro and in vivo.
The adaptability of the this compound scaffold makes it a valuable starting point for fragment-based drug discovery and the development of chemical probes to investigate complex biological systems. Its continued exploration is likely to yield novel compounds with significant therapeutic potential.
State of the Art Analytical and Spectroscopic Characterization Techniques for 2 Chloro 4 Methylquinolin 8 Amine Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. For complex substituted heterocycles like 2-chloro-4-methylquinolin-8-amine, advanced NMR experiments are crucial for unambiguous signal assignment.
2D NMR Techniques for Complex Structure Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the complexity of the quinoline (B57606) ring system often necessitates two-dimensional (2D) NMR experiments for complete structural confirmation. charge-transfer.plwikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish the precise connectivity of atoms. researchgate.net
¹H-¹H COSY: This experiment reveals proton-proton coupling networks. For this compound, a COSY spectrum would be expected to show correlations between the adjacent aromatic protons on the quinoline core (e.g., H-5 with H-6, and H-6 with H-7). The isolated H-3 proton would likely show no correlations, confirming its position adjacent to substituted carbons.
HSQC: This experiment maps protons directly to the carbons they are attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal (C-3, C-5, C-6, C-7) and the methyl protons to the C-4 methyl carbon.
HMBC: This technique shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary (non-protonated) carbons. researchgate.net For instance, the methyl protons (at C-4) would show an HMBC correlation to C-3, C-4, and C-4a. The amine protons at position 8 would correlate to C-7, C-8, and C-8a, confirming the location of the amino group.
A summary of expected key HMBC correlations for structural confirmation is presented below.
| Proton(s) | Expected HMBC Cross-Peaks (Correlated Carbons) | Structural Information Confirmed |
| -CH₃ (at C-4) | C-3, C-4, C-4a | Position of the methyl group |
| H-3 | C-2, C-4, C-4a | Position of the chloro-substituent and methyl group |
| -NH₂ (at C-8) | C-7, C-8, C-8a | Position of the amino group |
| H-7 | C-5, C-8, C-8a | Connectivity of the benzene (B151609) portion of the ring |
Solid-State NMR for Polymorphic and Crystalline Research
The study of a compound in the solid state is critical for understanding its crystalline form, which can have significant implications for its physical properties. Solid-state NMR (ssNMR) is a powerful technique for analyzing crystalline and amorphous solids, providing information that is complementary to X-ray diffraction (XRD). mdpi.comresearchgate.net It is particularly adept at identifying polymorphism—the existence of multiple crystal forms of the same compound. scribd.com
In an ssNMR experiment, molecules in different crystalline environments or polymorphs will exhibit distinct NMR chemical shifts due to variations in intermolecular interactions and packing. scribd.com For this compound, ssNMR could be used to:
Identify Polymorphs: If different crystallization methods produce different solid forms, ¹³C ssNMR spectra would show distinct sets of peaks for each polymorph. The number of unique resonances in the spectrum corresponds to the number of magnetically inequivalent carbon atoms in the crystallographic asymmetric unit. google.com
Characterize Amorphous Content: Broad, poorly resolved peaks in an ssNMR spectrum can indicate the presence of an amorphous (non-crystalline) form of the compound. nih.gov
Probe Intermolecular Interactions: Proximity-based ssNMR experiments can provide insights into hydrogen bonding (e.g., involving the 8-amino group) and π-π stacking interactions between the quinoline rings in the crystal lattice.
The table below illustrates a hypothetical scenario where two polymorphs (Form A and Form B) of this compound are identified by ¹³C ssNMR. The differing chemical shifts reflect the different electronic environments of the carbon atoms in each unique crystal lattice.
| Carbon Atom | Hypothetical ¹³C Chemical Shift (ppm) - Form A | Hypothetical ¹³C Chemical Shift (ppm) - Form B |
| C-2 | 151.5 | 153.0 |
| C-4 | 148.2 | 147.5 |
| C-8 | 144.0 | 145.2 |
| -CH₃ | 18.9 | 19.5 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the verification of chemical compounds, providing two critical pieces of information: the precise mass of the molecule and details about its structure through fragmentation analysis.
Precise Mass Determination for Compound Identification and Purity Assessment
Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the determination of a molecule's elemental formula. For this compound (C₁₀H₉ClN₂), the theoretical monoisotopic mass of its protonated ion, [M+H]⁺, can be calculated with high accuracy. The experimental measurement of this mass via HRMS serves as definitive confirmation of the compound's identity and elemental composition. nist.gov Any significant deviation from the theoretical mass would indicate an incorrect structure or the presence of impurities. The characteristic isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed in the mass spectrum, further confirming the formula.
| Ion Formula | Theoretical Monoisotopic Mass (m/z) |
| [C₁₀H₉³⁵ClN₂ + H]⁺ | 193.0527 |
| [C₁₀H₉³⁷ClN₂ + H]⁺ | 195.0498 |
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS), performed on an HRMS instrument, involves isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides a structural fingerprint of the molecule. mdpi.com Studies on related chloroquinoline and quinolone structures reveal common fragmentation pathways that can be predicted for this compound. scribd.com Key expected fragmentation events include:
Loss of Chlorine: Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl) or a molecule of HCl.
Loss of Methyl Group: Expulsion of a methyl radical (•CH₃).
Ring Cleavage: Fragmentation of the quinoline ring system itself, often following the initial loss of substituents.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Information |
| 193.0527 | 157.0760 | HCl | Loss of hydrogen chloride |
| 193.0527 | 178.0294 | •CH₃ | Loss of the C-4 methyl radical |
| 193.0527 | 158.0451 | •Cl | Loss of the C-2 chlorine radical |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound and can also provide information on molecular structure and intermolecular interactions like hydrogen bonding. nist.gov The spectra for this compound would be expected to show characteristic bands corresponding to its distinct structural components.
N-H Vibrations: The 8-amino group will give rise to characteristic N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region of the FT-IR spectrum.
C-H Vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
C=C and C=N Vibrations: The quinoline ring system will produce a series of characteristic stretching vibrations in the 1450-1650 cm⁻¹ region. nist.gov
C-Cl Vibration: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 1000 and 1100 cm⁻¹. nist.gov
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile, as some modes may be more active in one technique than the other.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | FT-IR |
| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |
| Methyl (-CH₃) | Asymmetric & Symmetric Stretch | 2850 - 2980 | FT-IR, Raman |
| Quinoline Ring | C=C / C=N Stretch | 1450 - 1650 | FT-IR, Raman |
| Amino (-NH₂) | Scissoring (Bending) | 1590 - 1650 | FT-IR |
| C-Cl | Stretch | 1000 - 1100 | FT-IR, Raman |
X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis
X-ray diffraction (XRD) stands as a cornerstone technique in the solid-state characterization of quinoline derivatives, providing fundamental insights into their three-dimensional atomic arrangement. This non-destructive analytical method is indispensable for elucidating the crystal structure, molecular conformation, and the intricate network of intermolecular forces that govern the macroscopic properties of the material. Both single-crystal and powder XRD are employed to gain a comprehensive understanding of the solid-state architecture of compounds like this compound.
Determination of Crystal Structure and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related quinoline derivatives illustrates the type of detailed conformational data that can be obtained. For instance, the study of 2-Chloro-4-methylquinoline (B123181) reveals a structure composed of planar molecules that form stacked columns. researchgate.net
The planarity of the quinoline ring system is a common feature. In the related compound, 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline, the quinoline ring system is reported to be essentially planar, with a maximum deviation of only 0.017 (1) Å. nih.gov Similarly, for N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, the quinoline ring system is also nearly planar. nih.gov This planarity is a critical conformational aspect, influencing how the molecules pack together in the crystal lattice.
The data obtained from single-crystal XRD allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. This information is crucial for structure-property relationship studies.
Table 1: Representative Crystal Data for Related Quinoline Derivatives
| Parameter | 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline nih.gov | N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline nih.gov |
|---|---|---|
| Chemical Formula | C₁₅H₁₂ClN₃O | C₁₈H₁₇ClN₂O |
| Formula Weight | 285.73 | 312.79 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 11.9975 (2) | 7.3067 (1) |
| b (Å) | 8.45037 (15) | 17.7803 (4) |
| c (Å) | 12.95869 (19) | 22.8221 (5) |
| β (°) | 96.7619 (16) | 90 |
| Volume (ų) | 1304.66 (4) | 2964.94 (10) |
| Z | 4 | 8 |
This table presents data for related compounds to illustrate the outputs of single-crystal XRD analysis.
Insights into Intermolecular Interactions
The arrangement of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. XRD analysis is paramount for identifying and characterizing these interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are fundamental to crystal stability, melting point, and solubility.
In the crystal structure of 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline, the packing is stabilized by π-π stacking interactions between the benzene rings of adjacent quinoline systems, with a centroid-to-centroid distance of 3.5913 (8) Å. nih.gov Additionally, weak C—H···π contacts are observed. nih.gov For N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, the crystal structure is described as forming zig-zag layers where molecules are connected by intermolecular N—H···N hydrogen bonds into chains. nih.gov The study of another related molecule, 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, also reveals stabilization through strong π–π interactions involving the chloro-benzene rings of the quinoline unit. mdpi.com
For this compound, the presence of the 8-amino group would introduce a potent hydrogen bond donor, likely leading to the formation of strong N—H···N or N—H···Cl hydrogen bonds, which would significantly influence the crystal packing arrangement.
Advanced Chromatographic Methodologies
Chromatographic techniques are essential tools in the synthesis and analysis of organic compounds like this compound. They are widely used for the separation, identification, and quantification of the target compound, as well as for the detection of impurities and monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method for assessing purity and monitoring reaction progress.
The purity of a synthesized compound is critical, especially in pharmaceutical applications where even small amounts of impurities can affect efficacy and safety. researchgate.net HPLC methods can be developed to separate the main compound from starting materials, by-products, and degradation products. For example, a method for the related 2-Chloro-4-methylquinoline uses a reversed-phase column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com The retention time of the main peak, along with its area percentage, provides a quantitative measure of purity.
Table 2: Illustrative RP-HPLC Method Parameters for Quinoline Analysis
| Parameter | Condition for 2-Chloro-4-methylquinoline Analysis sielc.com |
|---|---|
| Column | Reversed-Phase (e.g., C18) |
| Mobile Phase | Acetonitrile (MeCN) and Water |
| Modifier | Phosphoric Acid (for standard detection) or Formic Acid (for MS compatibility) |
| Detection | UV-Vis or Mass Spectrometry (MS) |
During the synthesis of this compound, HPLC can be used to monitor the reaction's progress. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is invaluable for identifying volatile impurities, residual solvents, or volatile by-products from its synthesis.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparison with spectral libraries.
PubChem lists available GC-MS data for the related compound 2-Chloro-4-methylquinoline, indicating its suitability for this analytical technique. nih.gov The analysis of volatile amines, which can be present as reactants or by-products, is a common application of GC in pharmaceutical chemistry. researchgate.net The use of GC-MS ensures that the final this compound product is free from volatile contaminants that could be detrimental to its intended application.
Future Research Perspectives and Emerging Areas in 2 Chloro 4 Methylquinolin 8 Amine Chemistry
Development of Sustainable and Scalable Synthetic Routes
The traditional methods for synthesizing quinoline (B57606) derivatives, while effective, often rely on transition metal catalysis and can present challenges in terms of environmental impact and scalability. doaj.org Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.
Key areas of development include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption. nih.gov The application of microwave-assisted synthesis, potentially combined with solid catalysts like Bismuth(III) chloride (BiCl3), presents a promising avenue for the greener synthesis of quinolinone analogues. nih.gov
Ultrasound-Irradiated Synthesis: Similar to microwave assistance, ultrasound can be used to enhance reaction rates and yields. The condensation of dimedone or cyclohexanedione with primary aromatic amines under ultrasound irradiation is a step towards more sustainable production of β-enaminones, key intermediates in quinoline synthesis. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Exploring the synthesis of 2-Chloro-4-methylquinolin-8-amine and its derivatives in flow systems could lead to more efficient and reproducible manufacturing processes.
Catalyst Recovery and Reuse: A significant aspect of sustainable chemistry is the ability to recover and reuse catalysts. Research into heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture is crucial for reducing waste and cost. nih.gov
Exploration of Novel Biological Targets and Mechanistic Pathways
Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties. researchgate.netnih.gov Future research will delve deeper into understanding the full therapeutic potential of this compound and its analogues by identifying novel biological targets and elucidating their mechanisms of action.
Emerging areas of biological exploration include:
Neurodegenerative Diseases: Some quinoline derivatives are being investigated as multifunctional agents for diseases like Alzheimer's. researchgate.net Research could focus on designing this compound derivatives that can, for example, inhibit acetylcholinesterase and butyrylcholinesterase, or modulate the aggregation of proteins like α-synuclein, which is implicated in Parkinson's disease. researchgate.netmdpi.com
Anticancer Agents: The quinolinone scaffold is a promising starting point for developing new anticancer drugs, with some analogues showing inhibitory activity against targets like phosphatidylinositol 3-kinase (PI3Kα). nih.gov Future studies could explore the potential of this compound derivatives as inhibitors of various cancer-related pathways.
Antimicrobial and Antifungal Activity: Given the known antimicrobial properties of quinolines, there is ongoing interest in developing new derivatives to combat drug-resistant pathogens. researchgate.netresearchgate.net Research could focus on structure-activity relationship (SAR) studies to optimize the antimicrobial and antifungal efficacy of this compound derivatives.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can significantly accelerate the design and optimization of new compounds by predicting their properties and activities.
Applications of AI and ML in the context of this compound include:
Predictive Modeling: Machine learning models, such as artificial neural networks (ANNs), can be trained on large datasets of quinoline derivatives to predict their chemical reactivity, including site selectivity for electrophilic substitution. doaj.org This allows chemists to more rapidly identify promising synthetic routes. doaj.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish reliable models to predict the biological activity of quinoline derivatives. nih.gov These models can guide the design of new compounds with enhanced potency. nih.gov
De Novo Design: Generative AI models, including recurrent neural networks (RNNs) and convolutional neural networks (CNNs), can be used to design novel molecular structures with desired properties. mdpi.comspringernature.com This approach can lead to the discovery of entirely new quinoline-based compounds with optimized biological activity.
Below is an interactive table summarizing various machine learning models and their applications in quinoline chemistry:
Application of Advanced Biophysical Techniques for Molecular Interaction Analysis
Understanding how a molecule interacts with its biological target is fundamental to drug development. Advanced biophysical techniques provide detailed insights into these molecular interactions, helping to elucidate mechanisms of action and guide lead optimization.
Techniques that will be crucial for studying this compound and its derivatives include:
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques are used to measure the kinetics and affinity of binding between a small molecule and its target protein in real-time. malvernpanalytical.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters such as enthalpy and entropy, which can reveal the driving forces of the interaction. malvernpanalytical.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the complex formed between a ligand and its target, identifying the specific atoms involved in the interaction. malvernpanalytical.com
X-ray Crystallography: This technique can determine the three-dimensional structure of a ligand-protein complex at atomic resolution, providing a detailed map of the binding site. springer.com
The following interactive table outlines key biophysical techniques and their applications in studying molecular interactions:
Development of this compound as a Research Tool for Specific Biological Processes
Beyond its potential as a therapeutic agent, the this compound scaffold can be adapted to create valuable research tools for probing specific biological processes.
Potential applications include:
Fluorescent Probes: By incorporating fluorophores, quinoline derivatives can be transformed into fluorescent probes for detecting and imaging specific biomolecules or cellular events. nih.gov For example, quinoline-based probes have been developed to monitor hypochlorous acid in inflammatory models and to differentiate between nucleotides like AMP, ADP, and ATP. nih.govnih.gov
Chemical Probes for Target Identification: Derivatives of this compound can be synthesized with reactive groups that allow them to covalently bind to their biological targets. These chemical probes can be instrumental in identifying unknown protein targets and elucidating novel biological pathways.
PET Ligands: Radiolabeled quinoline derivatives have shown potential as positron emission tomography (PET) probes for imaging protein aggregates in the brain, such as α-synuclein in Parkinson's disease. mdpi.com This opens up avenues for developing this compound-based PET tracers for diagnostic imaging.
Q & A
Q. What are the established synthetic routes for 2-Chloro-4-methylquinolin-8-amine, and what key reagents/conditions are critical for yield optimization?
- Methodological Answer : A common approach involves reductive amination or nucleophilic substitution of pre-functionalized quinoline precursors. For example, 2-chloro-8-methyl-3-formylquinoline can react with amines under NaBH3CN reduction (pH ≈ 6) to yield aminoquinoline derivatives . Key considerations include:
- Reagent Purity : Use anhydrous solvents (e.g., methanol, THF) to avoid side reactions.
- Temperature Control : Maintain reactions at 0°C during sensitive steps (e.g., adding electrophiles like methanesulfonyl chloride) to prevent decomposition .
- Workup : Post-reaction purification via recrystallization (e.g., ethyl acetate) or column chromatography (silica gel, 40:60 ethyl acetate/hexane) ensures >95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry and packing using SHELXL for refinement . For example, planar quinoline systems (rms deviation ~0.04 Å) and dihedral angles (e.g., 70.22° between quinoline and substituents) are quantified .
- HPLC : Validate purity (e.g., 97% for derivatives) with C18 columns and UV detection .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR for functional groups (e.g., NH stretching at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, anisotropic displacement) be resolved for this compound derivatives?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model inversion twins (e.g., domain ratios 0.86:0.14) .
- Anisotropic Refinement : Refine displacement parameters with WinGX/ORTEP-III to visualize ellipsoids and identify thermal motion artifacts .
- Validation Tools : Check for outliers using R-factors (e.g., R₁ < 0.05) and Hirshfeld surface analysis .
Q. What strategies are effective in probing structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Methodological Answer :
- Substituent Modulation : Introduce groups at the 4-methyl or 8-amino positions (e.g., morpholine, piperazine) to assess bioactivity changes .
- In Silico Docking : Map interactions with target proteins (e.g., Plasmodium falciparum enzymes for antimalarial studies) using AutoDock Vina.
- In Vitro Assays : Test cytotoxicity (e.g., IC₅₀ values) against cell lines and compare with control compounds like chloroquine .
Q. How should conflicting NMR and X-ray data be reconciled for this compound?
- Methodological Answer :
- Dynamic Effects : NMR may average conformers (e.g., rotational barriers in NH groups), while SCXRD captures static structures. Use VT-NMR (variable temperature) to detect dynamic behavior .
- Crystallographic Artifacts : Check for disorder in X-ray data using SHELXE’s occupancy refinement .
- Complementary Techniques : Pair NOESY (NMR) with molecular dynamics simulations to validate spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
